molecular formula C9H7ClFNO B13081047 3-(3-Chloro-4-fluoro-phenoxy)propanenitrile

3-(3-Chloro-4-fluoro-phenoxy)propanenitrile

Cat. No.: B13081047
M. Wt: 199.61 g/mol
InChI Key: CHRVXIHAOKDPMJ-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C9H7ClFNO It is characterized by the presence of a chloro and fluoro substituent on a phenoxy ring, attached to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluoro-phenoxy)propanenitrile typically involves the reaction of 3-chloro-4-fluoroaniline with propionitrile under specific conditions. One common method includes a Friedel-Crafts acylation followed by a substitution reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenoxy ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted phenoxypropanenitriles, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

3-(3-Chloro-4-fluoro-phenoxy)propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluoro-phenoxy)propanenitrile involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenoxy ring can interact with enzymes or receptors, potentially inhibiting their activity. The propanenitrile group can also play a role in binding to these targets, affecting their function and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-phenoxybenzaldehyde
  • 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine

Uniqueness

3-(3-Chloro-4-fluoro-phenoxy)propanenitrile is unique due to its specific combination of chloro and fluoro substituents on the phenoxy ring, along with the propanenitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c10-8-6-7(2-3-9(8)11)13-5-1-4-12/h2-3,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRVXIHAOKDPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC#N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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